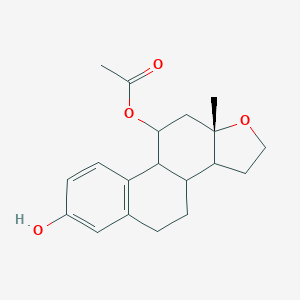
3,20-Dioxopregn-4-en-11-yl hexopyranosiduronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,20-Dioxopregn-4-en-11-yl hexopyranosiduronic acid, also known as 11-Deoxycortisol, is a steroid hormone that is produced by the adrenal gland. It is an important biomarker for diagnosing adrenal gland disorders such as Addison's disease and Cushing's syndrome. In addition, it has been extensively studied for its biochemical and physiological effects, as well as its potential applications in scientific research.
作用機序
The mechanism of action of 3,20-Dioxopregn-4-en-11-yl hexopyranosiduronic acidisol is complex and not fully understood. It is known to bind to the glucocorticoid receptor, which is a transcription factor that regulates the expression of genes involved in a wide range of physiological processes. Through this binding, 3,20-Dioxopregn-4-en-11-yl hexopyranosiduronic acidisol is able to modulate the expression of genes involved in immune regulation, metabolism, and stress response.
Biochemical and Physiological Effects:
3,20-Dioxopregn-4-en-11-yl hexopyranosiduronic acidisol has been shown to have a wide range of biochemical and physiological effects. It has been shown to regulate the immune response by suppressing the production of pro-inflammatory cytokines and chemokines. In addition, it has been shown to regulate glucose metabolism by increasing the production of glucose in the liver and decreasing glucose uptake in peripheral tissues. Finally, it has been shown to have anti-inflammatory effects by suppressing the production of prostaglandins and leukotrienes.
実験室実験の利点と制限
One of the major advantages of using 3,20-Dioxopregn-4-en-11-yl hexopyranosiduronic acidisol in lab experiments is its specificity as a biomarker for adrenal gland disorders. It is also relatively easy to measure using standard laboratory techniques. However, one of the limitations of using 3,20-Dioxopregn-4-en-11-yl hexopyranosiduronic acidisol is its potential for cross-reactivity with other steroid hormones, which can lead to inaccurate results.
将来の方向性
There are several directions for future research on 3,20-Dioxopregn-4-en-11-yl hexopyranosiduronic acidisol. One area of interest is its potential role in regulating the immune response in autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Another area of interest is its potential as a therapeutic target for metabolic disorders such as diabetes and obesity. Finally, further research is needed to better understand the mechanism of action of 3,20-Dioxopregn-4-en-11-yl hexopyranosiduronic acidisol and its potential interactions with other steroid hormones.
合成法
The synthesis of 3,20-Dioxopregn-4-en-11-yl hexopyranosiduronic acidisol can be achieved through several methods, including chemical synthesis and biological synthesis. Chemical synthesis involves the use of chemical reactions to produce the compound, while biological synthesis involves the use of enzymes or microorganisms to produce the compound. One of the most commonly used methods for synthesizing 3,20-Dioxopregn-4-en-11-yl hexopyranosiduronic acidisol is through the conversion of progesterone using a series of chemical reactions.
科学的研究の応用
3,20-Dioxopregn-4-en-11-yl hexopyranosiduronic acidisol has been extensively studied for its potential applications in scientific research. It has been used as a biomarker for diagnosing adrenal gland disorders, as well as for monitoring the effectiveness of treatments for these disorders. In addition, it has been studied for its potential role in the regulation of the immune system, as well as its potential anti-inflammatory effects.
特性
CAS番号 |
129238-72-8 |
|---|---|
製品名 |
3,20-Dioxopregn-4-en-11-yl hexopyranosiduronic acid |
分子式 |
C13H10N4O2 |
分子量 |
506.6 g/mol |
IUPAC名 |
(2S,3S,4S,5R,6R)-6-[[(10R,11R,13S,17S)-17-acetyl-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-11-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C27H38O9/c1-12(28)16-6-7-17-15-5-4-13-10-14(29)8-9-26(13,2)19(15)18(11-27(16,17)3)35-25-22(32)20(30)21(31)23(36-25)24(33)34/h10,15-23,25,30-32H,4-9,11H2,1-3H3,(H,33,34)/t15?,16-,17?,18-,19?,20+,21+,22-,23+,25-,26+,27-/m1/s1 |
InChIキー |
WVTMNZAPPOMZST-JZCVQVRRSA-N |
異性体SMILES |
CC(=O)[C@H]1CCC2[C@@]1(C[C@H](C3C2CCC4=CC(=O)CC[C@]34C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C |
SMILES |
CC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)OC5C(C(C(C(O5)C(=O)O)O)O)O)C |
正規SMILES |
CC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)OC5C(C(C(C(O5)C(=O)O)O)O)O)C |
同義語 |
11-HPG 11-hydroxyprogesterone 11-glucuronide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-hydroxy-3-(1-hydroxy-4-methylpent-3-enyl)-7-methoxy-2,3,8-trimethyl-2H-benzo[g][1]benzofuran-6,9-dione](/img/structure/B237386.png)
![2-(4-chlorophenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B237396.png)
![3-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxychromen-4-one](/img/structure/B237413.png)
![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B237414.png)
![2-methyl-N-{[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]carbamothioyl}benzamide](/img/structure/B237422.png)
![2-chloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide](/img/structure/B237438.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B237445.png)


![2-(3,5-dimethylphenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]acetamide](/img/structure/B237468.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B237476.png)